![molecular formula C7H16N2O2 B2559561 [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol CAS No. 2106567-27-3](/img/structure/B2559561.png)

[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

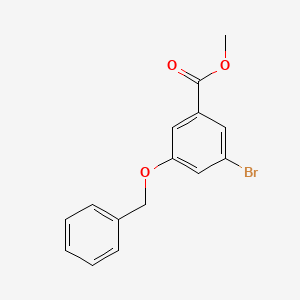

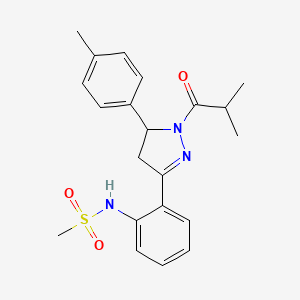

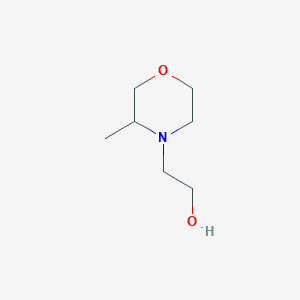

“[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 2106567-27-3 . It has a molecular weight of 160.22 . The IUPAC name for this compound is (3-(aminomethyl)-4-methylmorpholin-3-yl)methanol . The InChI code for this compound is 1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3 .Aplicaciones Científicas De Investigación

Methanol in Fuel and Energy Systems

Methanol as a Fuel Additive : Research on the use of methanol and its derivatives, such as methyl tert-butyl ether (MTBE), highlights the role of methanol-based additives in enhancing fuel performance and reducing emissions. Methanol's application in MTBE synthesis demonstrates its value in improving the anti-knocking properties of gasoline, contributing to cleaner combustion and environmental sustainability (Bielański et al., 2003).

Methanol in Hydrogen Production : Methanol serves as a promising source for hydrogen production, a clean energy carrier. Studies have compared various methanol reforming processes, indicating the efficiency of copper-based catalysts in producing high-purity hydrogen. This application underlines methanol's potential in fostering a hydrogen economy and contributing to sustainable energy solutions (García et al., 2021).

Environmental and Technological Applications

Methanol in Environmental Monitoring : The use of methanol as a marker for assessing the condition of solid insulation in power transformers showcases its utility in environmental monitoring. This application leverages methanol's properties for diagnosing and preventing equipment failure, contributing to the reliability of electrical infrastructure (Jalbert et al., 2019).

Methanol in Atmospheric Chemistry : The role of methanol in the atmosphere, particularly its impact on air quality and chemical composition, has been explored through ecosystem-scale studies. Methanol emissions from plants and their interaction with atmospheric chemistry highlight its significance in understanding and managing environmental processes (Wohlfahrt et al., 2015).

Safety and Hazards

The safety information for “[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

[3-(aminomethyl)-4-methylmorpholin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYQYBRQAVESCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106567-27-3 |

Source

|

| Record name | [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)

![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)

![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)

![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)